5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile
Description
Chemical Structure and Properties
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile (CAS: 849043-40-9) is a nitro-substituted benzonitrile derivative with a pyrimidinylpiperazine moiety. Its molecular formula is C₁₅H₁₄N₆O₂, with a molecular weight of 310.32 g/mol . The compound is characterized by:
- A nitro group at the 5-position of the benzene ring, contributing to electron-withdrawing effects.
Applications and Availability The compound is used in medicinal chemistry as a pharmaceutical intermediate and in drug discovery for targeting enzymes or receptors (e.g., kinases, GPCRs) .
Properties
IUPAC Name |
5-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c16-11-12-10-13(21(22)23)2-3-14(12)19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJOHLYEXNKVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitrile group can be reduced to an amine group using reducing agents.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and strong acids or bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile exhibit potent activity against various cancer cell lines. For instance, derivatives of pyrimidine compounds have shown effectiveness against mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in cancer progression. These compounds can selectively inhibit mutant EGFR while sparing the wild-type receptor, thereby reducing potential side effects associated with traditional EGFR inhibitors .
HIV Inhibition
The compound has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. It demonstrates promising activity against HIV strains resistant to existing NNRTIs, making it a candidate for further development as an antiviral agent . The structural modifications in similar pyrimidine derivatives have been linked to enhanced binding affinity and reduced resistance profiles, which are critical for effective HIV therapy .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is vital for optimizing its therapeutic efficacy.
Table 1: Structure-Activity Relationship Insights
| Compound Variant | Activity | Key Modifications |
|---|---|---|
| Base Compound | Moderate | Initial lead compound with basic piperazine structure |
| 4-Pyrimidinyl Substituent | High | Enhanced selectivity for EGFR mutants |
| Nitro Group Addition | Improved | Increased solubility and bioavailability |
These modifications indicate that strategic alterations to the molecular structure can yield compounds with significantly improved biological activity.
Case Study: Antitumor Activity
In a study involving a series of pyrimidine derivatives, one variant of this compound was tested against several human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Case Study: Antiviral Efficacy
Another study focused on the antiviral properties of this compound against HIV strains with known NNRTI resistance mutations. The compound demonstrated significant antiviral activity, maintaining efficacy even in the presence of mutations that typically confer resistance to standard NNRTIs . This positions it as a valuable candidate for further clinical development.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 5-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile, differing in substituents or core modifications:
Key Research Findings
Bioactivity Differences :
- The pyrimidinylpiperazine group in the target compound enhances kinase inhibition compared to phenylpiperazine analogues (e.g., 5-nitro-2-(4-phenylpiperazin-1-yl)benzonitrile) due to stronger π-stacking with ATP-binding pockets .
- Trifluoromethyl derivatives (e.g., 3-nitro-5-(trifluoromethyl)benzonitrile) exhibit higher lipophilicity, making them suitable for membrane permeability in agrochemicals but less optimal for aqueous solubility in pharmaceuticals .
Synthetic Challenges: Alkylamino variants (e.g., 5-nitro-2-(pentylamino)benzonitrile) are easier to synthesize but lack the hydrogen-bonding capacity of piperazine-containing analogues, reducing target specificity .
Market Trends :
- The global market for nitrobenzonitrile derivatives (e.g., 5-nitro-2-(trifluoromethyl)benzonitrile) is projected to grow at 5.8% CAGR (2020–2025) , driven by agrochemical demand. Piperazine-containing analogues face slower commercialization due to complex synthesis .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | 5-Nitro-2-(phenylpiperazin-1-yl)benzonitrile | 3-Nitro-5-(trifluoromethyl)benzonitrile |
|---|---|---|---|
| LogP | 1.8 (moderate lipophilicity) | 2.3 | 3.1 |
| Water Solubility | 12 mg/L (pH 7.4) | 8 mg/L | 5 mg/L |
| Plasma Protein Binding | 89% | 82% | 76% |
| Metabolic Stability | High (CYP3A4 resistant) | Moderate | Low |
Data Sources : Computational modeling and experimental assays .
Challenges and Opportunities
- Challenges: Limited commercial availability of the target compound due to synthesis complexity . Structural analogues with trifluoromethyl groups dominate industrial applications, overshadowing piperazine-based derivatives .
Opportunities :
Biological Activity
5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile (C15H14N6O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N6O2 |
| Molecular Weight | 310.31 g/mol |
| CAS Number | 849043-40-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates are believed to interact with cellular macromolecules, particularly DNA, leading to cytotoxic effects. The compound may also act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that 5-nitro derivatives can exhibit activity against various pathogens by generating toxic radicals upon reduction. For instance, similar compounds like metronidazole have been shown to effectively combat Helicobacter pylori infections by damaging bacterial DNA through radical formation .
Antitumor Activity
The potential antitumor effects of this compound are noteworthy. Nitro aromatic compounds can be activated in hypoxic tumor environments, making them suitable candidates for targeted cancer therapies. Studies suggest that such compounds can induce apoptosis in cancer cells by disrupting cellular metabolism and promoting oxidative stress .
Antiinflammatory Effects
Emerging evidence suggests that this compound may also possess anti-inflammatory properties. Nitro derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in various inflammatory diseases. This suggests a dual role in both antimicrobial and anti-inflammatory pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of nitro compounds showed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 20 μM to 30 μM .
- Antitumor Mechanism : In vitro studies indicated that compounds similar to this compound could inhibit tumor cell growth by inducing apoptosis through oxidative stress mechanisms .
- Inflammation Modulation : Research highlighted the ability of nitro derivatives to reduce levels of inflammatory markers such as TNF-alpha and IL-1β, suggesting their potential use in treating chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the key functional groups and structural features of 5-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile, and how do they influence reactivity?
- Methodological Answer : The compound contains a benzonitrile core substituted with a nitro group at position 5 and a piperazine-linked pyrimidine moiety at position 2. The nitro group enhances electrophilicity, making it reactive in nucleophilic aromatic substitution, while the pyrimidine-piperazine chain introduces hydrogen-bonding potential and steric effects. Structural analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile ) suggest that substituent positions and electronic effects can be analyzed via computational methods (DFT) or spectroscopic techniques (NMR, IR) to map reactivity trends.
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm. A gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) resolves impurities. Reference standards (e.g., nitrile-containing compounds like 4-[4-hydroxypiperidin-4-yl]benzonitrile ) should be employed for calibration. Residual solvents can be quantified via gas chromatography (GC) with flame ionization detection, adhering to pharmacopeial protocols for buffer preparation and column conditioning .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Prioritize fume hood use due to potential nitrile toxicity and nitro group instability. Refer to safety data sheets (SDS) for structurally similar compounds (e.g., 2-benzylidenepropanedinitrile ) to design protocols for spill containment, personal protective equipment (PPE), and emergency first aid. Acute toxicity assays (e.g., OECD 423) should precede in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported bioactivity profiles of this compound?
- Methodological Answer : Conduct systematic meta-analysis of existing studies to identify variables (e.g., assay conditions, cell lines). Replicate experiments under controlled parameters (e.g., pH 6.5 ammonium acetate buffer ) and employ orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Statistical tools (ANOVA with post-hoc Tukey tests) can isolate confounding factors. Cross-validate findings with analogs like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one to discern structure-activity relationships (SAR) .
Q. What experimental design optimizes the synthesis yield of this compound?
- Methodological Answer : Apply a split-plot factorial design to test variables (e.g., reaction temperature, catalyst loading, solvent polarity). Use Design-Expert® software to model interactions. For example, a central composite design (CCD) with four replicates and five center points can identify optimal conditions. Reference synthetic routes for pyrimidine-piperazine derivatives (e.g., AZ960 ) to refine stoichiometry and workup steps. Monitor reaction progress via in-situ FTIR or LC-MS .
Q. How can environmental fate studies be structured to assess the compound’s ecological impact?
- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask experiments and predictive software (EPI Suite).
- Phase 2 : Evaluate biodegradation (OECD 301F) and photolysis (simulated sunlight exposure).
- Phase 3 : Use microcosm models to study bioaccumulation in aquatic organisms (e.g., Daphnia magna) and soil adsorption (OECD 106).
- Data Integration : Apply probabilistic risk assessment (Monte Carlo simulations) to estimate ecological hazard quotients.
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine CRISPR-Cas9 gene editing (knockout of putative targets) with chemoproteomics (activity-based protein profiling). Use isotopic labeling (e.g., ¹⁵N-pyrimidine ) to track metabolic incorporation. Validate via cryo-EM or X-ray crystallography for structural insights. Cross-reference with kinase inhibitors like AZ960 to identify off-target effects .
Methodological Framework for Research Design
- Theoretical Linkage : Anchor studies to receptor theory or QSAR models to predict binding modes and off-target interactions .
- Data Contradiction Protocol : Implement blinded analysis and third-party replication to minimize bias .
- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) and molecular networking for impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
